molecular formula C16H20N4O5S2 B2614202 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide CAS No. 1424702-33-9

3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide

Cat. No.: B2614202
CAS No.: 1424702-33-9
M. Wt: 412.48
InChI Key: XHZIKCOFSXQCHK-UHFFFAOYSA-N
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Description

3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide is a synthetic sulfonamide derivative of imidazole, offered as a high-purity reference standard for research purposes. The structural core of this molecule, which incorporates both a 1,2-dimethylimidazole-4-sulfonamide group and a vinylsulfonamide phenethyl moiety, is of significant interest in medicinal chemistry and chemical biology. Similar imidazole-sulfonamide scaffolds are frequently investigated for their potential as enzyme inhibitors, particularly targeting proteases . The reactive vinylsulfone group is a known pharmacophore that can act as an electrophile, capable of forming covalent bonds with thiol groups in enzyme active sites, which may be exploited in the development of mechanism-based inhibitors. Researchers are exploring these compounds in areas such as the design of retroviral protease inhibitors and other therapeutic targets. The precise mechanism of action and research applications for this specific compound require further investigation. Handle with care and use appropriate safety precautions. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[(1,2-dimethylimidazol-4-yl)sulfonylamino]-N-(2-phenylethenylsulfonyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S2/c1-13-18-16(12-20(13)2)27(24,25)17-10-8-15(21)19-26(22,23)11-9-14-6-4-3-5-7-14/h3-7,9,11-12,17H,8,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZIKCOFSXQCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCCC(=O)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide is a synthetic derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features an imidazole ring substituted with a sulfonamide group and a phenylethenesulfonyl moiety. This unique structure may contribute to its biological properties.

Pharmacological Activities

Imidazole derivatives have been extensively studied for their wide-ranging pharmacological activities. The following table summarizes various biological activities associated with imidazole derivatives, including the target diseases and mechanisms of action.

Biological Activity Mechanism Target Diseases
AntibacterialInhibition of bacterial cell wall synthesisBacterial infections
AntifungalDisruption of fungal cell membrane integrityFungal infections
AntitumorInduction of apoptosis in cancer cellsVarious cancers
Anti-inflammatoryInhibition of pro-inflammatory cytokinesInflammatory diseases
AntidiabeticModulation of glucose metabolismDiabetes mellitus

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones, indicating potent antibacterial activity (Jain et al., 2021) .
  • Antitumor Effects : Research conducted on imidazole derivatives showed that they could induce apoptosis in cancer cell lines, suggesting potential as anticancer agents. The mechanism involved the activation of caspases and modulation of apoptotic pathways (Brahmbhatt et al., 2021) .
  • Anti-inflammatory Properties : The compound's ability to inhibit inflammatory cytokines was assessed in vitro, demonstrating a reduction in TNF-alpha and IL-6 levels in stimulated macrophages (Ahsan et al., 2020) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with enzymes involved in bacterial growth or inflammation.
  • Cell Membrane Disruption : The hydrophobic nature of the phenylethenesulfonyl group can disrupt cellular membranes in fungi and bacteria.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The compound is compared below with four classes of analogs:

Compound Name Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Structural Features References
Target Compound Imidazole sulfonamido, vinyl sulfone, propanamide Not explicitly reported Not reported Combines aromatic heterocycle (imidazole) with electrophilic sulfone
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamide (7c–7f) Thiazole, oxadiazole, sulfanyl, propanamide 375–389 134–178 Dual heterocyclic systems (thiazole + oxadiazole) enhance planarity and π-interactions
N-(4-Chlorophenyl)-N-hydroxycycloalkanecarboxamides (6–10) Hydroxamic acid, chlorophenyl, cycloalkane ~200–300 (estimated) Not reported Hydroxamic acid enables metal chelation; chlorophenyl enhances lipophilicity
N-{1,3-Dimethyl-6-[3-(2-methylpropoxy)phenoxy]-2-oxo-benzimidazol-5-yl}-1,2-dimethylimidazole-4-sulfonamide (4BK) Benzimidazole, imidazole sulfonamido, phenoxy ~600 (estimated) Not reported Extended aromatic system (benzimidazole + phenoxy) increases rigidity
Key Observations:
  • Heterocyclic Diversity: The target compound’s imidazole sulfonamido group contrasts with the thiazole-oxadiazole systems in 7c–7f.
  • Electrophilic Reactivity : The vinyl sulfone group in the target compound differs from the hydroxamic acids (6–10), which prioritize metal coordination over covalent bond formation .
  • Molecular Complexity : The 4BK ligand (PDB: 4BK) shares the imidazole sulfonamido motif but incorporates a benzimidazole core, increasing steric bulk and likely reducing membrane permeability compared to the target compound .

Physicochemical and Spectral Properties

  • Melting Points : Compounds 7c–7f exhibit moderate melting points (134–178°C), typical for propanamide derivatives with hydrogen-bonding substituents. The target compound’s vinyl sulfone may lower its melting point due to reduced crystallinity .
  • Spectral Data : While spectral details for the target compound are unavailable, analogs like 7c–7f show characteristic IR peaks for sulfonamide (1150–1350 cm⁻¹) and amide (1650–1700 cm⁻¹) groups. NMR signals for imidazole protons (~7–8 ppm) would differentiate the target compound from thiazole-based analogs .

Q & A

Q. Key Parameters :

  • Temperature : Excess heat during sulfonylation can lead to decomposition.
  • pH : Basic conditions (pH 7–8) stabilize reactive intermediates .
  • Solvents : DMF enhances solubility but requires thorough removal to avoid impurities.

Q. Table 1: Synthesis Optimization

StepReagents/ConditionsCritical ParametersYield StrategiesReference
1Aniline + α-bromoacetophenone70°C, N₂ atmosphereCatalytic KI for halide exchange
2Sulfonyl chloride addition0°C → RT, slow additionUse molecular sieves for dryness

Advanced: How can researchers resolve contradictions in reported synthetic methodologies for this compound?

Methodological Answer:
Contradictions often arise from variations in reagent ratios, catalysts, or workup procedures. To address this:

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, solvent polarity) and analyze outcomes via HPLC purity assays .
  • Intermediate Monitoring : Use inline FTIR or LC-MS to track reaction progress and identify side products .
  • Cross-Validation : Reproduce literature methods with controlled variables (e.g., humidity, oxygen levels) to isolate failure points.

Example : Conflicting yields in sulfonylation steps (50–75% vs. 30–60% ) may stem from moisture sensitivity. Implementing anhydrous workstations and rigorous drying of reagents can improve reproducibility.

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:
Structural Elucidation :

  • ¹H/¹³C NMR : Assign imidazole protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.5–11.5 ppm) in DMSO-d₆ .
  • IR Spectroscopy : Confirm sulfonyl (S=O) stretches at 1340–1360 cm⁻¹ and 1150–1170 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out adducts.

Q. Table 2: Analytical Workflow

TechniqueTarget Functional GroupsSample PrepReference
X-rayCrystal packing of imidazoleSingle crystal in Paratone-N oil
HPLCPurity (>95%)C18 column, acetonitrile/water gradient

Advanced: How can the biological mechanism of action be studied for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against target enzymes (e.g., carbonic anhydrase) using stopped-flow kinetics. Compare IC₅₀ values with known sulfonamide inhibitors .
  • Molecular Docking : Use AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites. Validate with mutagenesis studies .
  • In Vivo Pharmacokinetics : Administer radiolabeled compound in rodent models and track distribution via PET imaging.

Key Consideration : Address false positives in bioassays by testing against off-target proteins (e.g., serum albumin binding ).

Basic: How does environmental pH affect the stability of this compound?

Methodological Answer:

  • Hydrolytic Stability : Perform accelerated degradation studies at pH 2 (gastric), 7.4 (physiological), and 9 (basic). Monitor via HPLC:
    • Acidic pH : Sulfonamide cleavage dominates, forming imidazole and propanamide fragments.
    • Neutral/Basic pH : Stable for >48 hours if stored at 4°C .

Q. Table 3: Stability Profile

ConditionDegradation PathwayHalf-Life (25°C)Reference
pH 2.0Sulfonamide hydrolysis2.3 hours
pH 7.4No significant degradation>72 hours

Advanced: What strategies mitigate impurities during synthesis?

Methodological Answer:

  • Byproduct Identification : Use LC-QTOF-MS to detect sulfonic acid byproducts from incomplete coupling .
  • Purification : Employ preparative HPLC with a phenyl-hexyl column for challenging separations.
  • Process Analytical Technology (PAT) : Implement real-time UV monitoring to trigger early intervention .

Advanced: How to evaluate environmental persistence and ecotoxicity?

Methodological Answer:

  • OECD 301F Test : Measure biodegradation in activated sludge; low BOD₅/COD ratios indicate persistence .
  • Algal Toxicity : Expose Raphidocelis subcapitata to 0.1–10 mg/L and measure growth inhibition (EC₅₀).
  • Sediment-Water Partitioning : Use shake-flask methods to determine log Kₐₜ values .

Advanced: What computational methods predict reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., sulfonamide sulfur) .
  • QSAR Modeling : Correlate Hammett σ values of substituents with antibacterial activity .

Advanced: Resolving structural contradictions in crystallographic data

Methodological Answer:

  • Multi-Refinement : Process X-ray data with SHELXL and PHENIX to compare R-factors.
  • Dynamic NMR : Resolve conformational flexibility (e.g., imidazole ring puckering) at low temperatures .

Advanced: Designing dose-response studies for pharmacological evaluation

Methodological Answer:

  • In Vitro Cytotoxicity : Use MTT assays on HEK293 cells with 0.1–100 µM doses.
  • Therapeutic Index : Calculate IC₅₀ (target enzyme) vs. CC₅₀ (cell viability) .
  • Metabolite Tracking : Identify phase I/II metabolites via hepatocyte incubations and UPLC-QTOF .

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